molecular formula C10H13F2NO2 B2979713 [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine CAS No. 1385696-39-8

[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine

Cat. No.: B2979713
CAS No.: 1385696-39-8
M. Wt: 217.216
InChI Key: IGVARLNMBGHDGH-UHFFFAOYSA-N
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Description

[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine is an organic compound with the molecular formula C10H13F2NO2 and a molecular weight of 217.21 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxyethoxy group, and a methanamine group attached to a phenyl ring. It is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine typically involves the reaction of 3,5-difluoro-4-(2-methoxyethoxy)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety protocols due to the presence of fluorine atoms and potential reactivity of the amine group.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group in [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine can undergo oxidation to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxyethoxy group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.

    [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine group.

    [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]ethanamine: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

The uniqueness of [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, while the methoxyethoxy group provides solubility and potential for various chemical modifications .

Properties

IUPAC Name

[3,5-difluoro-4-(2-methoxyethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-14-2-3-15-10-8(11)4-7(6-13)5-9(10)12/h4-5H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVARLNMBGHDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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